molecular formula C21H15ClN2O3 B11453653 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide

Cat. No.: B11453653
M. Wt: 378.8 g/mol
InChI Key: FQAVZAZEIHVFBD-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide is an organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by the presence of a benzoxazole ring, a methoxyphenyl group, and a chlorobenzamide moiety. Benzoxazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of o-aminophenol with a carboxylic acid derivative, such as a carboxylic acid chloride or ester, under acidic conditions.

    Substitution Reaction: The benzoxazole derivative is then subjected to a substitution reaction with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group in the compound can undergo oxidation to form a hydroxyl group.

    Reduction: The benzoxazole ring can be reduced under specific conditions to form a benzoxazoline derivative.

    Substitution: The chlorine atom in the benzamide moiety can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of N-[5-(1,3-benzoxazol-2-yl)-2-hydroxyphenyl]-2-chlorobenzamide.

    Reduction: Formation of N-[5-(1,3-benzoxazolin-2-yl)-2-methoxyphenyl]-2-chlorobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide
  • N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide

Uniqueness

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the benzoxazole ring and the chlorobenzamide moiety also contributes to its distinct properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H15ClN2O3

Molecular Weight

378.8 g/mol

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide

InChI

InChI=1S/C21H15ClN2O3/c1-26-18-11-10-13(21-24-16-8-4-5-9-19(16)27-21)12-17(18)23-20(25)14-6-2-3-7-15(14)22/h2-12H,1H3,(H,23,25)

InChI Key

FQAVZAZEIHVFBD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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